N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect a variety of biochemical pathways, potentially including those involved in cell proliferation, bacterial growth, oxidative stress, and viral replication.
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by a variety of factors, including their chemical structure, the presence of functional groups, and their physicochemical properties .
Result of Action
For instance, benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may induce cell cycle arrest or apoptosis in certain cell types.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the activity and stability of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran derivatives have been shown to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Methoxyethyl Group: The methoxyethyl group can be introduced via etherification reactions.
Bromination: The bromine atom is introduced through bromination reactions using reagents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSIIEBCGFAPTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.